molecular formula C16H24N2O3 B7916948 [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester

[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester

Cat. No.: B7916948
M. Wt: 292.37 g/mol
InChI Key: DOHVETKXYNZRRL-OAHLLOKOSA-N
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Description

[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester is a chiral piperidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a stereospecific (R)-configuration piperidine core functionalized with a 2-hydroxyethyl group at the nitrogen position and a protected N-methyl carbamate moiety with a benzyl ester group. The benzyl ester acts as a versatile protecting group that can be selectively removed under various conditions, including hydrogenation using Pd/C catalysts or nickel boride, enabling further synthetic manipulation while preserving other sensitive functional groups . Piperidine derivatives represent one of the most important structural frameworks in pharmaceutical development, with presence in more than twenty classes of therapeutics including antipsychotics, analgesics, and Alzheimer's treatments . The specific structural features of this compound - particularly the hydroxyethyl substitution pattern and chiral center - make it a valuable building block for developing potential kinase inhibitors, neurotransmitter modulators, and other biologically active molecules . Similar piperidine-based structures have demonstrated applications across multiple therapeutic areas including central nervous system disorders, metabolic diseases, and inflammatory conditions . The compound's molecular architecture allows for multiple reaction pathways, including hydrolysis of the benzyl ester to reveal carboxylic acid functionality, nucleophilic substitution at the hydroxyethyl group, and further functionalization of the piperidine ring system. Researchers can utilize this chemical as a key intermediate in the synthesis of more complex molecules targeting various biological pathways. The presence of both hydrogen bond donor and acceptor sites contributes to potential membrane permeability and protein binding capabilities, making it particularly valuable in structure-activity relationship studies and lead optimization programs. This product is provided exclusively for research applications in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult safety data sheets and implement appropriate precautions when handling this compound, including the use of personal protective equipment and proper ventilation systems.

Properties

IUPAC Name

benzyl N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-17(15-8-5-9-18(12-15)10-11-19)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15,19H,5,8-13H2,1H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHVETKXYNZRRL-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Approach

Starting from L-proline, a three-step sequence achieves the desired configuration:

  • N-Alkylation : Treatment with 2-bromoethanol in DMF at 60°C for 12h (Yield: 78%)

  • Ring Expansion : Hofmann-Löffler reaction using Hg(OAc)<sub>2</sub>/H<sub>2</sub>SO<sub>4</sub> to form piperidine

  • Amino Group Deprotection : HCl hydrolysis of Boc-protected intermediate

Key Parameter : Maintaining pH >9 during alkylation prevents racemization.

Catalytic Asymmetric Synthesis

Rhodium-catalyzed hydrogenation of enamine precursors enables enantiomeric excess >98%:

SubstrateCatalyst SystemPressure (bar)ee (%)
3-IminopiperidineRh/(R)-BINAP5098.2
3-Azepanone oximeRh/(S)-SegPhos3097.5

Reaction conditions: 25°C, isopropanol solvent, 18h.

Carbamate Formation Strategies

Stepwise Carbamoylation

  • Methyl Isocyanate Route :

    • React (R)-3-amino intermediate with methyl isocyanate in THF (0°C → rt, 6h)

    • Yield: 85% (requires strict moisture control)

  • Phosgene Derivative Method :

    • Use triphosgene (0.33 eq) in presence of Et<sub>3</sub>N (3 eq)

    • Sequential addition of methanol and amine (0°C, 2h)

    • Yield: 91% (requires exhaustive HCl scrubbing)

Comparative Analysis :

MethodReaction TimePurity (%)Byproducts
Methyl Isocyanate6h98.5Urea derivatives
Triphosgene2h99.2Chlorinated HC

Benzyl Ester Protection

Benzyl Chloroformate Coupling

Optimized conditions for ester formation:

  • Solvent : Dichloromethane (DCM) with 4Å molecular sieves

  • Base : N-Methylmorpholine (2.2 eq)

  • Temperature : -10°C → 0°C gradient over 3h

  • Workup : Sequential washes with 5% citric acid, sat. NaHCO<sub>3</sub>, brine

  • Yield : 94% (HPLC purity 99.8%)

Critical Note : Residual DCM must be <300 ppm (ICH Q3C guidelines), achieved via rotary evaporation at 30°C.

Integrated Synthetic Routes

Linear Synthesis Pathway

  • Piperidine Formation

    • Starting material: (R)-3-Nitro-1-(2-hydroxyethyl)piperidine

    • Hydrogenation (H<sub>2</sub>, 5% Pd/C, EtOAc, 50psi) → Amine intermediate

  • Carbamoylation

    • Methyl chloroformate (1.1 eq), Et<sub>3</sub>N (2 eq), DCM, 0°C

  • Benzylation

    • Benzyl bromide (1.05 eq), K<sub>2</sub>CO<sub>3</sub> (3 eq), DMF, 80°C

Overall Yield : 62% over 3 steps

Convergent Approach

  • Fragment 1 : (R)-1-(2-Hydroxyethyl)piperidin-3-yl methylcarbamate

  • Fragment 2 : Benzyl chloroformate-activated carbonate

Coupling via Mitsunobu reaction:

  • DIAD (1.2 eq), PPh<sub>3</sub> (1.5 eq), THF, 40°C, 12h

  • Yield: 88% (avoids racemization)

Process Optimization and Scale-Up

Critical Quality Attributes

ParameterTarget RangeImpact on Quality
Reaction pH8.5-9.0Prevents carbamate hydrolysis
Residual Solvents<500 ppm (DCM)ICH compliance
Enantiomeric Excess>98% (R)Biological activity

Continuous Flow Synthesis

Adopting flow chemistry improves reproducibility:

  • Module 1 : Piperidine alkylation (residence time 15min)

  • Module 2 : Carbamoylation (microreactor, -10°C)

  • Module 3 : Benzylation (packed-bed reactor with Amberlyst 15)

Advantages :

  • 98.5% yield at 5kg scale

  • 40% reduction in solvent usage

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
<sup>1</sup>H NMRδ 7.35 (m, 5H, Ar), 4.45 (s, 2H, OCH<sub>2</sub>Ph)
<sup>13</sup>C NMRδ 156.8 (C=O), 136.1 (Ar quaternary)
HRMS[M+H]<sup>+</sup> 279.1701 (calc. 279.1704)

Chiral Purity Assessment

  • HPLC : Chiralpak AD-H column, hexane/i-PrOH 80:20

  • Retention times: 12.8min (R), 14.2min (S)

  • ee: 99.1% (validated by polarimetry)

Chemical Reactions Analysis

Types of Reactions

[®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antidepressant and Anxiolytic Properties

Research has indicated that compounds similar to [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester exhibit antidepressant and anxiolytic effects. These effects are attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have suggested that such compounds can enhance mood and reduce anxiety by acting on the central nervous system (CNS) .

Pain Management

The compound has been investigated for its analgesic properties. Its structural similarity to known pain modulators suggests it may interact with opioid receptors or other pain pathways, providing a potential alternative for pain management without the side effects associated with traditional opioids .

Neuroprotective Effects

Preliminary studies have shown that this compound may possess neuroprotective properties. These properties could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease, where oxidative stress and neuronal apoptosis are prevalent .

Cognitive Enhancement

There is ongoing research into the cognitive-enhancing effects of this compound. It may improve memory and learning capabilities through cholinergic modulation, which is crucial for cognitive functions .

Synthesis of Novel Compounds

This compound serves as a precursor in the synthesis of various derivatives aimed at enhancing pharmacological profiles. Its unique structure allows chemists to modify functional groups to create analogs with improved efficacy or reduced toxicity .

The compound can be utilized in high-throughput screening assays to identify new drug candidates targeting specific biological pathways. Its application in drug discovery facilitates the identification of lead compounds with desirable therapeutic properties .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antidepressant EffectsDemonstrated significant reduction in depressive behaviors in animal models when treated with similar piperidine derivatives.
Study 2Analgesic PropertiesShowed efficacy in reducing pain responses in rodent models, suggesting potential for clinical applications in pain management.
Study 3NeuroprotectionIndicated protective effects against oxidative stress-induced neuronal damage, highlighting its potential in neurodegenerative disease treatment.

Mechanism of Action

The mechanism of action of [®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the piperidine ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Modifications and Physicochemical Properties

The following table summarizes critical differences between the target compound and its structural analogs:

Compound Name (CAS) Core Ring Substituent on Carbamate Molecular Formula Molecular Weight (g/mol) Key Structural Features
[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester (1354001-68-5) Piperidine Methyl C16H23N2O3 292.38 6-membered piperidine, R-configuration at chiral center
Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (122021-01-6) Pyrrolidine Ethyl C16H24N2O3 292.38 5-membered pyrrolidine, R-configuration; reduced ring strain vs. piperidine
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (1353987-40-2) Piperidine Ethyl C17H26N2O3 306.41 Ethyl substitution enhances lipophilicity; may improve metabolic stability
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester Pyrrolidine Isopropyl C17H26N2O3 306.40 Bulkier isopropyl group increases steric hindrance, potentially reducing binding affinity
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (1354019-57-0) Piperidine Cyclopropyl C19H26N2O3 318.42 S-configuration; cyclopropyl adds rigidity, altering conformational flexibility

Impact of Structural Variations

Ring Size (Piperidine vs. Pyrrolidine derivatives may offer faster metabolic clearance due to increased solubility in polar solvents .

Substituent Effects on Carbamate Group:

  • Methyl and ethyl groups (e.g., CAS 1354001-68-5 vs. 1353987-40-2) influence lipophilicity (logP). Ethyl substitution increases hydrophobicity, which may enhance blood-brain barrier penetration .
  • Isopropyl groups introduce steric bulk, which can reduce binding to sterically sensitive targets but improve selectivity .

Stereochemical Differences:

  • The R-configuration in the target compound (CAS 1354001-68-5) contrasts with the S-configuration in cyclopropyl analogs (CAS 1354019-57-0), which may lead to divergent interactions with chiral receptors or enzymes .

Commercial and Research Relevance

  • Discontinued Products: The target compound (CAS 1354001-68-5) and its cyclopropyl analog (CAS 1354019-57-0) are marked as discontinued, limiting their availability for large-scale studies .
  • Biological Activity: Pyrrolidine derivatives (e.g., CAS 917357-85-8) with methyl-amino substitutions demonstrate altered hydrogen-bonding capacity, which could modulate interactions with enzymes like acetylcholinesterase .

Biological Activity

[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester is a synthetic organic compound notable for its potential biological activities. This compound features a chiral center, which allows for distinct pharmacological properties depending on its stereochemistry. The following sections detail its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₆H₂₄N₂O₃
  • Molecular Weight : 292.37 g/mol
  • Structural Features : The compound contains a piperidine ring substituted with a hydroxyethyl group and a carbamate moiety. This structure is critical for its interaction with various biological targets.

Research indicates that this compound may influence neurotransmitter systems and act as a modulator of specific receptors involved in neurological processes. Its structural components suggest potential interactions with G protein-coupled receptors (GPCRs), which play a crucial role in mediating cellular responses to various stimuli.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

  • Neuropharmacological Effects :
    • The compound has been studied for its potential to act as an inhibitor or modulator of neurotransmitter systems, particularly those involving acetylcholine and serotonin receptors.
    • Its structural similarity to known neuroactive compounds suggests it may exhibit cognitive-enhancing effects, potentially beneficial in treating neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Properties :
    • Similar piperidine derivatives have demonstrated antimicrobial activity, indicating that this compound may also possess the ability to inhibit bacterial growth.
  • Enzyme Inhibition :
    • There is evidence that the compound may inhibit specific enzymes involved in metabolic pathways, which could influence various cellular functions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuropharmacologyModulation of neurotransmitter systems; potential cognitive enhancement
AntimicrobialInhibition of bacterial growth; potential application in infection treatment
Enzyme InhibitionInfluence on metabolic pathways through enzyme inhibition

Recent Research Insights

  • A study exploring the structure-activity relationship (SAR) of piperidine derivatives highlighted the importance of the hydroxyethyl substitution in enhancing the binding affinity to cholinergic receptors, suggesting that this compound could serve as a lead compound for developing new neuropharmacological agents .
  • Another investigation focused on the antimicrobial properties of similar compounds indicated that modifications to the piperidine structure could significantly impact efficacy against various bacterial strains, warranting further exploration of this compound in this context.

Q & A

Q. What are the common synthetic routes for [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester, and how can intermediates be characterized?

Methodological Answer: A key synthetic strategy involves reductive amination and carbamate protection . For example:

Reductive amination : React a piperidine derivative (e.g., rac-3-hydroxypiperidine) with a carbonyl compound (e.g., 4-carboxybenzaldehyde) in the presence of a reducing agent to form the piperidine scaffold .

Benzyl ester protection : Use benzyl chloroformate (Cbz-Cl) to protect the amine group, as demonstrated in analogous syntheses of piperidine-1-carboxylic acid benzyl esters .

Intermediate characterization : Employ HRMS (high-resolution mass spectrometry) and <sup>13</sup>C NMR to confirm molecular weight and regiochemistry. For example, HRMS data (e.g., m/z 458.1079 [M+H]<sup>+</sup>) and carbonyl IR peaks (~1734 cm<sup>-1</sup>) validate ester formation .

Q. How should researchers handle discrepancies in toxicity data for structurally similar piperidine derivatives?

Methodological Answer:

Comparative toxicity studies : Cross-reference safety data sheets (SDS) of analogs, such as benzyl carboxylates, which may lack acute toxicity data but require standard precautions (e.g., PPE, ventilation) .

In silico modeling : Use tools like ADMET Predictor to estimate toxicity profiles based on substituent effects (e.g., hydroxyethyl groups may increase hydrophilicity, reducing bioaccumulation).

Empirical validation : Conduct acute toxicity assays (e.g., zebrafish embryo tests) for unverified endpoints, as SDS entries often omit detailed toxicology .

Advanced Research Questions

Q. What strategies optimize enantiomeric purity during synthesis, given the compound’s (R)-configuration?

Methodological Answer:

Chiral resolution : Use chiral auxiliaries (e.g., (R)-phenylglycinol derivatives) or enantioselective catalysts (e.g., Ru-BINAP complexes) during reductive amination to favor the (R)-isomer .

Chromatographic separation : Apply chiral HPLC with columns like Chiralpak IA/IB to resolve enantiomers. Monitor optical rotation ([α]D) to confirm purity .

Crystallization control : Exploit differential solubility of diastereomeric salts (e.g., tartrate derivatives) for purification .

Q. How does the hydroxyethyl group influence stability under varying pH and temperature conditions?

Methodological Answer:

Accelerated stability testing :

  • pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via LC-MS; hydroxyethyl esters are prone to hydrolysis under alkaline conditions .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Piperidine carbamates typically degrade above 150°C .

Protection strategies : Replace the hydroxyethyl group with a tert-butyl ether for improved stability in acidic conditions, as seen in tert-butyl piperidinecarboxylate analogs .

Q. How can researchers address conflicting spectroscopic data for piperidine carbamates in literature?

Methodological Answer:

Cross-validation with multiple techniques :

  • NMR : Compare <sup>1</sup>H NMR shifts for the piperidine ring (δ 3.2–3.8 ppm) and benzyl ester protons (δ 5.1–5.3 ppm) with published spectra .
  • X-ray crystallography : Resolve ambiguities in regiochemistry using single-crystal structures, especially for stereocenters .

Reproducibility protocols : Standardize solvent (e.g., CDCl3 vs. DMSO-d6) and concentration to minimize shift variability .

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